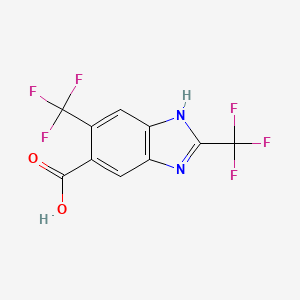

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid

Description

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is a benzimidazole derivative featuring two trifluoromethyl (CF₃) groups at positions 2 and 5 of the benzimidazole core, with a carboxylic acid substituent at position 6. The compound’s molecular formula is C₁₀H₅F₆N₂O₂, with a calculated molecular weight of 300.17 g/mol. This structural combination suggests utility in pharmaceutical and materials science applications, particularly in contexts requiring acid-base responsiveness or fluorophilic interactions .

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDCVACGVNGQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted o-Phenylenediamines

- The core benzimidazole ring is typically formed by cyclocondensation of substituted o-phenylenediamines with suitable carbonyl sources such as formic acid or its derivatives. For trifluoromethyl-substituted benzimidazoles, 4-trifluoromethyl-1,2-phenylenediamine is a common starting material.

- Cyclization under reflux with formic acid yields the benzimidazole core with trifluoromethyl groups at desired positions.

Halogenation and Subsequent Functional Group Transformations

- Halogenated benzimidazole intermediates (e.g., 6-bromo or 2,5,6-trichlorobenzimidazole) are prepared via diazotization and Sandmeyer-type reactions starting from amino-substituted benzimidazoles.

- These intermediates allow for further substitution reactions, including nucleophilic aromatic substitution or metal-catalyzed cross-couplings, to introduce trifluoromethyl groups or other substituents.

Use of Trifluoroacetic Acid or Trifluoromethyl Precursors

- Trifluoromethyl groups are introduced either by starting from trifluoromethyl-substituted phenylenediamines or by functional group transformations involving trifluoromethylation agents.

- Cyclocondensation with trifluoroacetic acid or related reagents under controlled conditions facilitates the incorporation of trifluoromethyl substituents on the benzimidazole ring.

Detailed Example Procedure (From Patent and Literature)

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Diazotization and Bromination | 2-methyl-6-nitroaniline + HBr (48% aqueous) + H2O2 + sodium dithionite + butanal, 60-70 °C, 3 h | 6-bromo-4-methyl-2-propylbenzimidazole | 48% (HPLC assay) |

| 2 | Palladium-catalyzed Carbonylation | 6-bromo-4-methyl-2-propylbenzimidazole + Pd(OAc)2 + PPh3 + K2CO3 + NaI + CO (15 bar) + dioxane/water, 100 °C, 48 h | 4-methyl-2-propylbenzimidazole-6-carboxylic acid | 89% (isolated) |

| 3 | Hydrolysis (if ester intermediate) | Hydrolysis under acidic or basic conditions | 6-carboxylic acid derivative | Required if starting from ester |

This sequence highlights the critical role of halogenated intermediates and palladium-catalyzed carbonylation in introducing the carboxylic acid group at position 6.

Alternative Mild and Catalyst-Free Approaches

- Some studies indicate that benzimidazole derivatives can be synthesized via condensation of substituted phenylenediamines with aldehydes or carboxylic acids under mild, catalyst-free conditions, sometimes assisted by oxygen to improve yields.

- However, for highly functionalized derivatives such as 2,5-bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid, these methods may be less applicable due to the need for precise substitution patterns and functional group tolerance.

Research Findings and Structural Confirmation

- Crystallographic studies of related benzimidazole carboxylic acids confirm the expected molecular structures and hydrogen bonding patterns, supporting the validity of synthetic approaches.

- Analytical techniques such as HPLC, NMR, and LCMS are routinely used to confirm purity and identity of synthesized compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Halogenated benzimidazole (e.g., 6-bromo) | Carbonylation under CO pressure | High yield, regioselective carboxylation | Requires Pd catalyst, CO handling |

| Cyclocondensation with Formic Acid | 4-trifluoromethyl-1,2-phenylenediamine | Ring closure to benzimidazole | Straightforward, mild conditions | Limited to initial substitution |

| Diazotization/Sandmeyer Halogenation | Amino-substituted benzimidazole | Halogen introduction | Enables further functionalization | Multi-step, moderate yields |

| Catalyst-Free Condensation | Substituted phenylenediamines + aldehydes or acids | Direct cyclization | Mild, environmentally friendly | Lower yields, less control over substitution |

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Structural Formula

- Molecular Formula : C₁₀H₄F₆N₂O₂

- CAS Number : 1309602-77-4

- IUPAC Name : 2,6-Bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid

Scientific Research Applications

The compound is utilized in various research domains due to its unique chemical structure.

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex molecules, particularly in the development of new materials and catalysts. Its trifluoromethyl groups enhance reactivity and stability in chemical reactions.

Biology

- Biological Interactions : The compound's structure allows it to interact with biological systems, making it a candidate for studying enzyme interactions and cellular pathways. Research is ongoing to explore its potential as a bioactive molecule.

Medicine

- Pharmacological Research : Investigations are being conducted into its potential therapeutic properties, particularly in targeting specific enzymes or receptors. Its unique attributes may lead to the development of novel drugs for various diseases.

Industrial Applications

The stability and reactivity of 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid make it suitable for several industrial uses:

- Specialty Chemicals Production : It is used in the synthesis of advanced materials and specialty chemicals, benefiting from its unique chemical properties.

Case Study 1: Synthesis of Novel Catalysts

In recent studies, researchers have explored the use of 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid as a catalyst in organic synthesis. The compound demonstrated enhanced catalytic activity due to its electron-withdrawing trifluoromethyl groups, which stabilize transition states during reactions.

Case Study 2: Drug Development

A series of investigations focused on the compound's potential as an anti-cancer agent. Preliminary results indicated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro, suggesting further exploration into its pharmacological applications.

Mechanism of Action

The mechanism by which 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The benzimidazole core can interact with various biological pathways, modulating their function and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with two structurally related benzimidazole derivatives from the Kanto Reagents catalog ():

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid

- Molecular formula : C₁₀H₇F₃N₂O₂

- Molecular weight : 244.16 g/mol

- Substituents : A single CF₃ group at position 2 and an acetic acid moiety at position 1.

- Key differences : The absence of a second CF₃ group reduces lipophilicity compared to the target compound. The acetic acid group (vs. a carboxylic acid directly attached to the benzimidazole core) may alter solubility and acidity .

3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol

- Molecular formula : C₁₁H₁₁F₃N₂O

- Molecular weight : 244.21 g/mol

- Substituents: A single CF₃ group at position 5 and a propanol chain at position 2.

- Key differences: The propanol group introduces hydroxyl functionality, increasing hydrophilicity but reducing acidity compared to the carboxylic acid in the target compound. The single CF₃ group limits electron-withdrawing effects .

Physicochemical Properties and Performance Metrics

The table below summarizes available

| Property | 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic Acid | [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol |

|---|---|---|---|

| Molecular formula | C₁₀H₅F₆N₂O₂ | C₁₀H₇F₃N₂O₂ | C₁₁H₁₁F₃N₂O |

| Molecular weight (g/mol) | 300.17 (calculated) | 244.16 | 244.21 |

| Substituent positions | 2,5-CF₃; 6-COOH | 2-CF₃; 1-acetic acid | 5-CF₃; 2-propanol |

| Melting point | Not available | 248°C | Not available |

| Purity | Not available | 97% | Not available |

| Price (1g) | Not available | ¥7,400 | Not available |

Key Observations:

Lipophilicity: The target compound’s dual CF₃ groups likely increase logP compared to mono-CF₃ analogs, favoring membrane permeability in drug design.

Acidity : The carboxylic acid at position 6 (pKa ~2-3) is more acidic than the acetic acid derivative (pKa ~4-5) due to proximity to electron-withdrawing CF₃ groups .

Solubility: The propanol-containing analog may exhibit higher aqueous solubility than the carboxylic acid derivatives, though this depends on pH and formulation.

Biological Activity

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is a compound of significant interest due to its unique structural features, combining trifluoromethyl groups with a benzimidazole core. This structure is believed to enhance its biological activity, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : 2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid

- Molecular Formula : C10H4F6N2O2

- CAS Number : 1309602-77-4

The biological activity of 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance the compound's binding affinity to various enzymes and receptors, influencing their activity. The benzimidazole core is known for its role in modulating biological pathways, which can lead to therapeutic effects.

Antiparasitic Activity

A study highlighted that derivatives of benzimidazole, including 2,5-Bis(trifluoromethyl)-1H-benzimidazole-6-carboxylic acid, exhibited significant antiparasitic activity. Specifically, this compound demonstrated:

- Activity against Trichomonas vaginalis : It was reported to be 14 times more effective than albendazole, a commonly used antiparasitic drug .

- Moderate antimalarial activity : It showed IC50 values of approximately 6 µM against Plasmodium falciparum strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity : In vitro studies indicated that certain benzimidazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

- Mechanism of action : The compounds were noted to induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Antimicrobial Activity

Research has shown that 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid and its derivatives possess antimicrobial properties:

- Antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria. Studies reported significant inhibition against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal properties : The compound also exhibited antifungal activity against pathogens such as Aspergillus fumigatus .

Case Study 1: Antiparasitic Efficacy

In a comparative study involving various benzimidazole derivatives against protozoa, 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid was found to have superior efficacy compared to standard treatments like metronidazole and albendazole. The study emphasized the potential for developing new antiparasitic agents based on this compound's structure.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of benzimidazole derivatives on MCF-7 cells revealed that the presence of trifluoromethyl groups significantly enhances the compounds' anticancer activities. The study demonstrated that modifications in the chemical structure could lead to improved selectivity and potency against cancer cells.

Data Summary

Q & A

Q. What synthetic routes are effective for preparing 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of o-phenylenediamine derivatives with a carboxylic acid precursor. For trifluoromethyl-substituted benzimidazoles, precursors like 2-amino-6-(trifluoromethyl)benzaldehyde (a potential intermediate, though commercially discontinued ) can react with a diamine under acidic or oxidative conditions. Key steps include:

- Optimization : Use refluxing acetic acid or polyphosphoric acid as a cyclization catalyst.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Yield Improvement : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to diamine) and monitor reaction progress via TLC (Rf ~0.3 in 50% ethyl acetate/hexane).

Q. What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzimidazole ring formation and CF₃ group integration (e.g., ¹⁹F NMR for trifluoromethyl signals at δ -60 to -70 ppm).

- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98% by area under the curve).

- Melting Point : Compare observed values (e.g., ~230°C decomposition ) to literature to confirm thermal stability.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 302.127 (calculated for C₁₀H₄F₆O₄ ).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use gloves and fume hoods to avoid exposure; trifluoromethyl groups may release HF under harsh conditions.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life.

Advanced Research Questions

Q. How can the electron-withdrawing effects of trifluoromethyl groups influence reactivity in catalytic reactions?

Methodological Answer: The CF₃ groups enhance electrophilicity at the benzimidazole core, facilitating nucleophilic substitution or metal-catalyzed cross-coupling. Strategies include:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactive sites.

- Kinetic Studies : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, THF solvent).

- Controlled Experiments : Substitute CF₃ with CH₃ to isolate electronic effects from steric factors.

Q. What strategies can mitigate conflicting results in biological activity across studies?

Methodological Answer:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration <0.1% to avoid cytotoxicity).

- Data Validation : Cross-check IC₅₀ values via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays).

- Meta-Analysis : Compare studies for variables like pH (optimal range 7.2–7.4), temperature (25°C vs. 37°C), and buffer composition (PBS vs. Tris-HCl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.